molecular formula C11H13ClN2O2 B14765406 (6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone

(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14765406
M. Wt: 240.68 g/mol
InChI Key: DEPJDVFWYVQYDF-UHFFFAOYSA-N
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Description

(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a methoxy group, as well as a pyrrolidine ring attached to a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 6-chloro-2-methoxypyridine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-methoxypyridin-3-yl)(piperidin-1-yl)methanone
  • (6-Chloro-2-methoxypyridin-3-yl)(morpholin-1-yl)methanone
  • (6-Chloro-2-methoxypyridin-3-yl)(azetidin-1-yl)methanone

Uniqueness

(6-Chloro-2-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

(6-chloro-2-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H13ClN2O2/c1-16-10-8(4-5-9(12)13-10)11(15)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

DEPJDVFWYVQYDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C(=O)N2CCCC2

Origin of Product

United States

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